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molecular formula C12H9N3O B8620360 1,7-Dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one

1,7-Dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one

Cat. No. B8620360
M. Wt: 211.22 g/mol
InChI Key: SVZZQDCPOWRUPA-UHFFFAOYSA-N
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Patent
US06541484B2

Procedure details

Bromine (76 μl, 1.47 mmol) was added to a solution of 1-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-6-one (0.31 g, 1.47 mmol) in acetic acid (7 ml) and the mixture was stirred for 30 min. The suspension was diluted with water, stirred for 10 min and then the precipitate filtered off, washing with water. The product was dried in a desiccator at 40° C. under vacuum for 17 h to give 5-bromo-1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one (0.29 g, 68%) as a brown solid. δH (400 MHz; DMSO) 7.32-7.37 (1H, m), 7.52-7.58 (2H, m), 8.12-8.24 (3H, m), 8.50 (1H, s); m/z (ES+) 290 (M+H+), 292 (M+H+).
Quantity
76 μL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([N:9]2[C:13]3[NH:14][C:15](=[O:18])[CH:16]=[CH:17][C:12]=3[CH:11]=[N:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(O)(=O)C.O>[Br:1][C:16]1[C:15](=[O:18])[NH:14][C:13]2[N:9]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:10]=[CH:11][C:12]=2[CH:17]=1

Inputs

Step One
Name
Quantity
76 μL
Type
reactant
Smiles
BrBr
Name
Quantity
0.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC2=C1NC(C=C2)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The product was dried in a desiccator at 40° C. under vacuum for 17 h
Duration
17 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(NC1=O)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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